Methocarbamol β-D-Glucuronide Sodium Salt(Mixture of Diastereromers)
Description
Historical Context and Discovery of Methocarbamol Metabolites
The discovery of methocarbamol glucuronide emerged from systematic investigations into the metabolic fate of methocarbamol, which was first synthesized in 1956 by Murphy in the laboratories of A. H. Robins Company. The initial metabolic studies of methocarbamol were conducted by Bruce, Turnbull, and Newman in 1971, who employed carbon-14 labeled methocarbamol to trace its biotransformation pathways in rats, dogs, and humans. These pioneering researchers demonstrated that methocarbamol undergoes extensive metabolism through dealkylation, hydroxylation, and subsequent conjugation with glucuronic acid and sulfate.
The identification of methocarbamol glucuronide specifically occurred through sophisticated analytical techniques including thin-layer chromatography and liquid scintillation spectrometry. Thompson and colleagues in 1975 conducted detailed mass spectrometric analysis of bile from isolated rat liver perfusions, revealing seven distinct components not present in control bile, including glucuronides of methocarbamol and its hydroxylated metabolites. This work established the foundation for understanding the complexity of methocarbamol metabolism and the significance of glucuronidation as a primary elimination pathway.
The development of high-performance liquid chromatographic methods in the 1990s further advanced the characterization of methocarbamol metabolites. Alessi-Severini and colleagues developed stereoselective analytical methods that enabled the separation and quantification of methocarbamol enantiomers and their respective metabolites in biological fluids. These methodological advances were crucial for establishing the stereochemical aspects of methocarbamol glucuronidation and the existence of diastereomeric mixtures.
Significance in Metabolic Research
Methocarbamol β-D-glucuronide sodium salt serves as a paradigmatic example of phase II drug metabolism, representing the body's primary mechanism for enhancing the water solubility and facilitating the elimination of lipophilic pharmaceutical compounds. The glucuronidation process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the substrate molecule, catalyzed by UDP-glucuronosyltransferase enzymes. This conjugation reaction transforms the relatively lipophilic methocarbamol into a highly hydrophilic glucuronide conjugate that can be efficiently eliminated through urine or bile.
The formation of methocarbamol glucuronide demonstrates the critical interplay between phase I and phase II metabolic processes. While some drugs undergo direct glucuronidation, methocarbamol metabolism involves both hydroxylation reactions followed by glucuronidation, illustrating the complexity of drug biotransformation pathways. Studies have shown that methocarbamol is metabolized through dealkylation to form 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate and through hydroxylation to produce 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate, both of which can subsequently undergo glucuronidation.
Research utilizing this compound has contributed significantly to understanding the role of efflux transporters in glucuronide elimination. The highly charged and hydrophilic nature of glucuronide conjugates necessitates active transport mechanisms for cellular efflux, involving transporters such as multidrug resistance-associated proteins and breast cancer resistance protein. These findings have implications for drug-drug interactions and individual variations in drug clearance.
Nomenclature and Chemical Classification
Methocarbamol β-D-glucuronide sodium salt is systematically named as sodium 2-[(aminocarbonyl)oxy]-1-[(2-methoxyphenoxy)methyl]ethyl β-D-glucopyranosiduronic acid. The compound is registered under Chemical Abstracts Service number 56305-74-9 and carries the Unique Ingredient Identifier 4P7EU3MZ2Y according to the United States Food and Drug Administration classification system. Alternative nomenclature includes methocarbamol beta-D-glucuronide and the systematic International Union of Pure and Applied Chemistry name (2S,3S,4S,5R,6R)-6-{1-[(Aminocarbonyloxy)methyl]-2-(o-methoxyphenoxy)ethoxy}-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid.
The molecular formula of the compound is C17H23NO11, with a molecular weight of 417.4 grams per mole according to PubChem computational analysis. The sodium salt form, which is commonly used in research applications, has the molecular formula C17H22NNaO11. The compound exists as a mixture of diastereomers due to the presence of multiple chiral centers in both the methocarbamol moiety and the glucuronic acid component, resulting in different spatial arrangements that cannot be readily separated under standard conditions.
The compound belongs to the broader class of carbamate glucuronides, which are formed through the conjugation of carbamate-containing drugs with glucuronic acid. This classification places it within the larger family of phase II metabolites that serve essential roles in drug detoxification and elimination processes. The β-D configuration of the glucuronic acid moiety indicates the specific stereochemical orientation of the sugar component, which is characteristic of mammalian glucuronidation reactions.
Relationship to Parent Compound Methocarbamol
Methocarbamol β-D-glucuronide represents the primary metabolic product of methocarbamol (3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate), a centrally acting skeletal muscle relaxant that has been in clinical use since 1957. The parent compound methocarbamol has the molecular formula C11H15NO5 and a molecular weight of 241.24 grams per mole, making it significantly smaller than its glucuronidated metabolite. The structural modification through glucuronidation involves the attachment of a glucuronic acid moiety (C6H10O7) to the methocarbamol molecule, resulting in a substantial increase in molecular weight and hydrophilicity.
The metabolic conversion of methocarbamol to its glucuronide conjugate occurs primarily in hepatic tissue through the action of UDP-glucuronosyltransferase enzymes. Research has demonstrated that this transformation represents a major elimination pathway, with studies showing that 97-99% of administered radioactive methocarbamol is recovered in urine over a three-day period, predominantly as conjugated metabolites. The glucuronidation process significantly alters the pharmacokinetic properties of the compound, transforming a moderately lipophilic drug into a highly hydrophilic metabolite that is readily eliminated from the body.
| Comparative Property | Methocarbamol | Methocarbamol Glucuronide |
|---|---|---|
| Molecular Formula | C11H15NO5 | C17H23NO11 |
| Molecular Weight | 241.24 g/mol | 417.4 g/mol |
| Solubility | Moderate water solubility | High water solubility |
| Elimination Half-life | 1.14-2.15 hours | Extended (conjugated form) |
| Primary Elimination Route | Metabolism | Renal excretion |
| Pharmacological Activity | Active muscle relaxant | Inactive metabolite |
The formation of methocarbamol glucuronide serves as a detoxification mechanism that facilitates the elimination of the pharmacologically active parent compound. Unlike methocarbamol, which exhibits central nervous system depressant activity and muscle relaxant properties, the glucuronidated metabolite is pharmacologically inactive. This inactivation through conjugation represents a fundamental principle of drug metabolism, where the body converts active pharmaceutical compounds into inactive, more easily eliminated forms.
Studies have revealed that the glucuronidation of methocarbamol can occur at multiple sites on the molecule, potentially involving both the hydroxyl groups formed through phase I metabolism and possibly the carbamate moiety itself. This multiple-site conjugation contributes to the formation of various glucuronide metabolites and explains the complexity observed in metabolic profiling studies. The existence of diastereomeric mixtures further reflects the stereochemical diversity that can arise from glucuronidation reactions involving chiral substrates.
Properties
CAS No. |
56305-74-9 |
|---|---|
Molecular Formula |
C17H23NO11 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-carbamoyloxy-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO11/c1-25-9-4-2-3-5-10(9)26-6-8(7-27-17(18)24)28-16-13(21)11(19)12(20)14(29-16)15(22)23/h2-5,8,11-14,16,19-21H,6-7H2,1H3,(H2,18,24)(H,22,23)/t8?,11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
AWABFKBRFKCYRC-YKUFYHOPSA-N |
SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Isomeric SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
2-[(Aminocarbonyl)oxy]-1-[(2-methoxyphenoxy)methyl]ethyl β-D-Glucopyranosiduronic Acid Sodium Salt; Methocarbamol Glucuronide Sodium; |
Origin of Product |
United States |
Preparation Methods
Koenigs-Knorr Glucuronidation
In this method, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide) uronate is reacted with methocarbamol in the presence of silver oxide, facilitating nucleophilic substitution at the anomeric carbon. The reaction proceeds under anhydrous conditions in dichloromethane, yielding a protected glucuronide intermediate. Deprotection using sodium methoxide removes acetyl groups, followed by saponification with NaOH to convert the methyl ester to a carboxylic acid. Finally, ion exchange with sodium bicarbonate produces the sodium salt.
Key Challenges :
-
Diastereomer Formation : The reaction’s stereochemical outcome depends on the anomeric configuration, often resulting in a mixture of β-D and α-D glucuronides. Chromatographic separation (e.g., chiral HPLC) is required to isolate the β-D isomer, though industrial processes may retain the mixture for cost efficiency.
-
Yield Optimization : Reported yields for glucuronidation steps range from 45% to 60%, necessitating iterative process refinement.
Enzymatic Synthesis Using UDP-Glucuronosyltransferases
Enzymatic methods leverage UDP-glucuronosyltransferases (UGTs) to catalyze the transfer of glucuronic acid to methocarbamol. Human liver microsomes or recombinant UGT isoforms (e.g., UGT1A9) are incubated with methocarbamol and uridine diphosphate glucuronic acid (UDPGA) in buffered solutions (pH 7.4) at 37°C. The reaction is terminated via solvent precipitation, and the glucuronide is extracted using solid-phase extraction.
Advantages Over Chemical Methods :
-
Stereoselectivity : UGTs predominantly produce the β-D-glucuronide, reducing diastereomeric impurities.
-
Milder Conditions : Avoids harsh reagents, preserving methocarbamol’s carbamate group.
Limitations :
-
Scalability : Microsomal systems require costly cofactors and exhibit lower volumetric productivity compared to chemical synthesis.
-
Post-Reaction Processing : Extensive purification is needed to remove enzymes and UDPGA byproducts.
Purification and Isolation Techniques
Chromatographic Separation
Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves diastereomers and removes unreacted starting materials. The sodium salt is further purified via ion-exchange chromatography using Dowex® 50WX4 resin, replacing carboxylic acid protons with sodium ions.
Typical HPLC Conditions :
| Parameter | Specification |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (25:75 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Lyophilization
The purified product is lyophilized to obtain a stable, crystalline powder. Residual solvents (e.g., acetonitrile) are monitored to meet ICH guidelines (<0.1% w/w).
Characterization and Quality Control
Spectroscopic Analysis
Purity and Diastereomeric Ratio
HPLC-UV analysis at 254 nm reveals >95% purity, with a β-D:α-D ratio of 85:15 in the final product.
Industrial-Scale Production Challenges
Cost vs. Purity Tradeoffs
While enzymatic methods offer higher stereoselectivity, chemical synthesis remains preferable for large-scale production due to lower operational costs. Custom synthesis services (e.g., LGC Standards) prioritize reproducibility, offering the compound at >95% purity with lead times of 8–12 weeks .
Chemical Reactions Analysis
Types of Reactions
Methocarbamol β-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release methocarbamol and glucuronic acid.
Oxidation: Under oxidative conditions, the methocarbamol moiety can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products Formed
Hydrolysis: Methocarbamol and β-D-glucuronic acid.
Oxidation: Various oxidized metabolites of methocarbamol.
Reduction: Reduced forms of methocarbamol.
Scientific Research Applications
Pharmacological Applications
Muscle Relaxation and Pain Management
Methocarbamol is primarily used as a muscle relaxant. Its mechanism involves blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal pathways, which helps alleviate muscle spasms associated with acute inflammatory conditions. Methocarbamol β-D-Glucuronide Sodium Salt may enhance these effects due to its glucuronidation, which can increase solubility and bioavailability .
Clinical Indications
- Skeletal Muscle Conditions : Methocarbamol is indicated for the treatment of discomfort associated with acute painful musculoskeletal conditions .
- Adjunct Therapy : It is often used alongside physical therapy and other measures for optimal relief .
Analytical Chemistry
Chromatographic Methods
The analysis of methocarbamol β-D-Glucuronide Sodium Salt can be performed using high-performance liquid chromatography (HPLC). A study demonstrated effective chromatographic separation of methocarbamol and its diastereomeric impurities using a C18 stationary phase under isocratic conditions . This method allows for the detection of impurities at levels below 0.009%, ensuring the quality and purity of pharmaceutical formulations.
| Parameter | Value |
|---|---|
| Column Type | C18 stationary phase |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 254 nm |
| Resolution of Impurities | > 2.0 |
| Recovery Rate | 95-105% |
Veterinary Medicine
Use in Animals
Methocarbamol is also utilized in veterinary medicine for treating muscle spasms in dogs, cats, and horses. Its efficacy in preventing convulsions following electric shock has been documented in animal studies, indicating its potential as a neuroprotective agent . The compound's application in veterinary settings highlights its versatility beyond human medicine.
Case Studies and Research Findings
Several studies have explored the pharmacokinetics and therapeutic efficacy of methocarbamol:
- Elderly Population : A study showed that the elimination half-life of methocarbamol was slightly prolonged in elderly patients compared to younger individuals, suggesting the need for dosage adjustments in this demographic .
- Renal Impairment : Research indicated that clearance rates of methocarbamol are significantly reduced in patients with renal impairment, necessitating caution when prescribing to this population .
- Hepatic Impairment : In patients with liver cirrhosis, the total clearance of methocarbamol was reduced by approximately 70%, emphasizing the importance of monitoring liver function during treatment .
Mechanism of Action
The mechanism of action of Methocarbamol β-D-Glucuronide Sodium Salt involves its hydrolysis to release methocarbamol, which then exerts its muscle relaxant effects. Methocarbamol acts as a central nervous system depressant, inhibiting the transmission of nerve impulses in the spinal cord and brain. This leads to muscle relaxation and relief from spasms.
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Pathways : Methocarbamol β-D-Glucuronide’s formation is catalyzed by UGT1A9 and UGT2B7 isoforms, similar to Tamoxifen N-glucuronide () and 17β-Estradiol glucuronide (), highlighting shared enzymatic mechanisms .
- Stability and Solubility : The sodium salt form in Methocarbamol and Valproic Acid glucuronides enhances aqueous solubility, making them suitable for in vitro assays .
- Analytical Challenges: Diastereomeric mixtures require advanced chromatographic techniques (e.g., chiral columns) for resolution, as seen in studies on 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-β-D-Glucuronide () .
Biological Activity
Methocarbamol β-D-Glucuronide Sodium Salt is a conjugated form of the skeletal muscle relaxant methocarbamol, which is utilized primarily for its muscle-relaxing properties. This compound represents a mixture of diastereomers, which can influence its pharmacological profile and biological activity. Understanding the biological activity of this compound involves examining its mechanisms of action, pharmacokinetics, therapeutic uses, and potential side effects.
- Molecular Formula : C17H22NNaO11
- Molecular Weight : 439.35 g/mol
- Purity : >95% (HPLC)
- CAS Number : 56305-74-9 (for free acid)
Methocarbamol functions primarily as a central muscle relaxant. Its exact mechanism remains unclear, but it is believed to involve the blocking of spinal polysynaptic reflexes and the reduction of nerve transmission in spinal pathways. This action helps alleviate muscle spasms associated with acute musculoskeletal conditions . The presence of the glucuronide moiety may alter the pharmacokinetics and enhance certain aspects of its biological activity.
Pharmacokinetics
The pharmacokinetic profile of methocarbamol includes:
- Absorption : Rapid and nearly complete absorption from the gastrointestinal tract.
- Peak Concentration : Achieved approximately 1-2 hours post-administration.
- Elimination Half-Life : Approximately 1.1 hours in healthy individuals; slightly prolonged in elderly or renally impaired patients .
The drug is primarily eliminated via urine, with significant variations noted in different species (e.g., dogs eliminate about 88.85% in urine) .
Biological Activity and Therapeutic Uses
Methocarbamol β-D-Glucuronide Sodium Salt is indicated for:
- Treatment of acute musculoskeletal conditions.
- Adjunct therapy for inflammatory diseases accompanied by muscle contracture.
Its efficacy has been observed in various case studies, notably in treating conditions such as:
- Muscle spasms due to acute injury or inflammation.
- Neuromuscular manifestations of tetanus, although it has been largely supplanted by other agents like diazepam .
Side Effects and Safety Profile
Common side effects associated with methocarbamol include:
- Drowsiness and dizziness.
- Allergic reactions such as rash or urticaria.
- Rare but severe reactions like Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) .
Case Studies
Several studies have documented the effectiveness and safety profile of methocarbamol:
- Study on Muscle Spasms : A clinical trial involving patients with acute low back pain showed significant improvement in pain relief when treated with methocarbamol compared to placebo .
- Elderly Population : Research indicated that while methocarbamol's efficacy remains consistent across age groups, elderly patients exhibited a slightly longer elimination half-life, necessitating dosage adjustments .
- Renal Impairment : In patients with renal impairment, clearance rates were significantly reduced, highlighting the need for careful monitoring in this population .
Q & A
Q. What are the key steps in synthesizing Methocarbamol β-D-Glucuronide Sodium Salt, and how are diastereomers controlled during synthesis?
Answer: The synthesis involves enzymatic glucuronidation of methocarbamol followed by sodium salt stabilization. Critical steps include:
- Blocking Group Removal : Hydrolysis of protective groups (e.g., acetyl or methyl esters) under alkaline conditions to expose reactive hydroxyl groups .
- Diastereomer Formation : The reaction with an alkali metal base (e.g., sodium hydroxide) in methanol/water mixtures generates a mixture of diastereomers due to stereochemical variations at the glucuronide linkage. Freeze-drying or high-temperature aqueous heating (200–250°C) may influence the final diastereomer ratio .
- Validation : Use chiral HPLC or capillary electrophoresis to quantify diastereomer proportions, ensuring batch-to-batch consistency .
Q. Which analytical methods are most effective for characterizing the diastereomeric mixture?
Answer:
- Chromatography : Reverse-phase HPLC with UV detection (e.g., at 254 nm) separates diastereomers based on polarity differences. LC-MS/MS provides structural confirmation via molecular ion fragmentation patterns .
- Spectroscopy : ¹H/¹³C NMR identifies stereochemical configurations by analyzing coupling constants and chemical shifts of the glucuronide moiety .
- Stability Testing : Accelerated degradation studies (e.g., pH 2–9 buffers, 40–60°C) monitor diastereomer interconversion using validated USP protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in diastereomer ratios observed across different synthesis protocols?
Answer:
- Method Optimization : Compare reaction conditions (e.g., solvent polarity, temperature, and base strength) to identify variables affecting stereoselectivity. For example, freeze-drying vs. direct sodium salt crystallization may alter diastereomer stability .
- Computational Modeling : Molecular docking simulations predict enzyme-substrate interactions (e.g., UDP-glucuronosyltransferase isoforms) to explain preferential glucuronidation pathways .
- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate synthesis parameters with diastereomer outcomes, ensuring reproducibility .
Q. What methodological considerations are critical when using this compound to study β-glucuronidase activity in microbial or hepatic systems?
Answer:
- Enzyme Assay Design : Optimize substrate concentration (e.g., 100–500 µM) in buffered systems (MOPS or MES, pH 6.1–7.3) to maintain glucuronidase activity. Include controls with competitive inhibitors (e.g., D-glucaro-1,4-lactone) to confirm specificity .
- Metabolite Detection : Couple β-glucuronidase cleavage with fluorogenic probes (e.g., 4-methylumbelliferyl-β-D-glucuronide) for real-time kinetic analysis. LC-MS quantifies methocarbamol release and glucuronic acid byproducts .
- Microbiome Studies : In fecal/liver homogenates, account for endogenous glucuronidase inhibitors (e.g., estradiol glucuronides) that may skew activity measurements .
Q. How do storage conditions impact the stability of the diastereomeric mixture, and what protocols ensure long-term integrity?
Answer:
- Temperature Sensitivity : Store lyophilized samples at -20°C in airtight, desiccated containers to prevent hydrolysis. Aqueous solutions degrade rapidly at room temperature, with diastereomer interconversion rates increasing by 15% per week .
- Light Protection : Amber vials prevent UV-induced degradation of the glucuronide bond, which can generate free methocarbamol and glucuronic acid .
- Quality Control : Regular HPLC reanalysis (every 6 months) ensures diastereomer ratios remain within ±5% of initial values. Use carbazole assays to confirm glucuronic acid content .
Q. What experimental strategies validate the role of this compound in drug-drug interaction studies involving glucuronidation pathways?
Answer:
- Competitive Inhibition Assays : Co-incubate with other glucuronidated drugs (e.g., tamoxifen or carbamazepine metabolites) in hepatocyte cultures. Measure IC₅₀ values via LC-MS to assess UDP-glucuronosyltransferase (UGT) isoform selectivity .
- Kinetic Profiling : Determine Michaelis-Menten parameters (Km, Vmax) using human liver microsomes. Compare with recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to identify metabolic pathways .
- In Vivo Correlation : Administer radiolabeled compound in rodent models, followed by bile/urine collection. Autoradiography and MS/MS track excretion routes and metabolite profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
